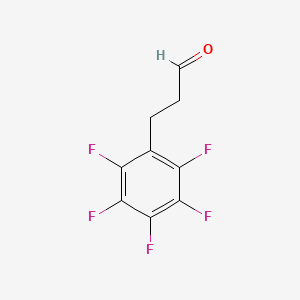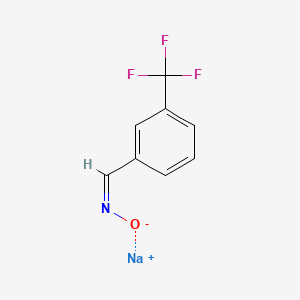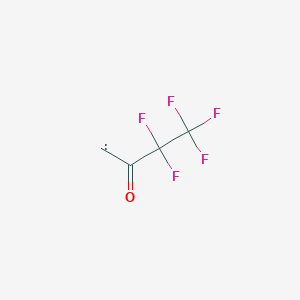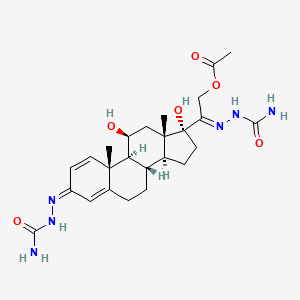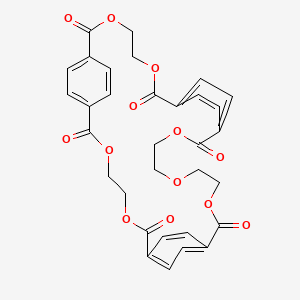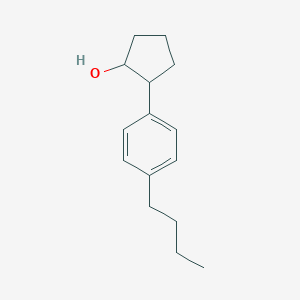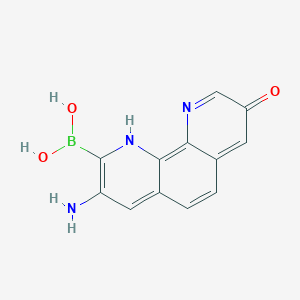
(R)-Sulindac Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Sulindac Methyl Ester is a chiral derivative of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of a methyl ester group, which can influence its pharmacokinetic and pharmacodynamic properties. The ®-enantiomer is of particular interest due to its potential therapeutic applications and unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Sulindac Methyl Ester typically involves the esterification of ®-Sulindac. This can be achieved through the reaction of ®-Sulindac with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
In an industrial setting, the production of ®-Sulindac Methyl Ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-Sulindac Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield ®-Sulindac and methanol.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products Formed
Hydrolysis: ®-Sulindac and methanol.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amide or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of ®-Sulindac Methyl Ester involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, it may interact with other molecular targets and pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulindac: The parent compound, which lacks the methyl ester group.
Sulindac Sulfone: An oxidized derivative with distinct pharmacological properties.
Sulindac Sulfide: A reduced form with enhanced anti-inflammatory activity.
Uniqueness
®-Sulindac Methyl Ester is unique due to its chiral nature and the presence of the methyl ester group, which can influence its solubility, bioavailability, and metabolic stability. These properties make it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C21H19FO3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(R)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C21H19FO3S/c1-13-18(10-14-4-7-16(8-5-14)26(3)24)17-9-6-15(22)11-20(17)19(13)12-21(23)25-2/h4-11H,12H2,1-3H3/b18-10-/t26-/m1/s1 |
InChI Key |
QQHHBCZJIQNNSG-BBPBGUOJSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@](=O)C)C=CC(=C2)F)CC(=O)OC |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


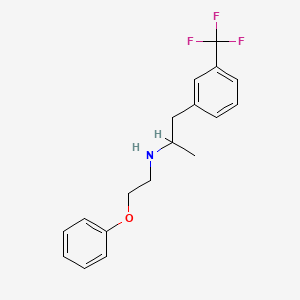
![2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol](/img/structure/B13409335.png)
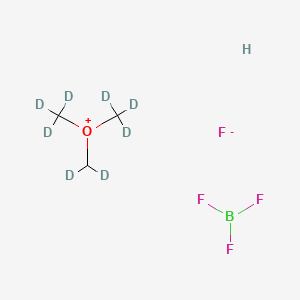
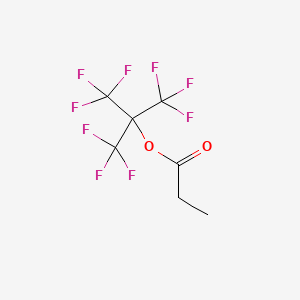
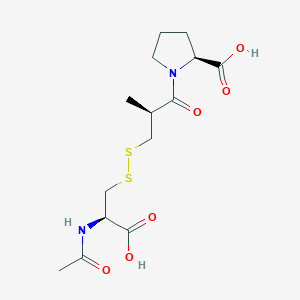
![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)
